molecular formula C14H13N3O5S B406491 3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

Cat. No.: B406491
M. Wt: 335.34g/mol
InChI Key: YOIUBXDCUOYJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-methylbenzoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Chemical Reactions Analysis

2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .

Scientific Research Applications

2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonohydrazide moiety can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34g/mol

IUPAC Name

3-methyl-N'-(2-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C14H13N3O5S/c1-10-5-4-6-11(9-10)14(18)15-16-23(21,22)13-8-3-2-7-12(13)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

YOIUBXDCUOYJFP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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